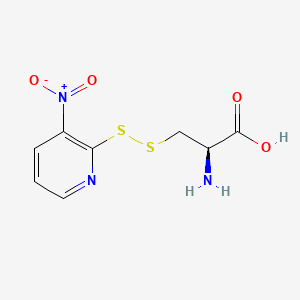

S-(3-Nitro-2-pyridinesulfenyl)cysteine

Beschreibung

The exact mass of the compound S-(3-Nitro-2-pyridinesulfenyl)cysteine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality S-(3-Nitro-2-pyridinesulfenyl)cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-(3-Nitro-2-pyridinesulfenyl)cysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4S2/c9-5(8(12)13)4-16-17-7-6(11(14)15)2-1-3-10-7/h1-3,5H,4,9H2,(H,12,13)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGTULYCPNFAGT-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SSCC(C(=O)O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)SSC[C@@H](C(=O)O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10229765 | |

| Record name | S-(3-Nitro-2-pyridinesulfenyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79546-55-7 | |

| Record name | S-(3-Nitro-2-pyridinesulfenyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079546557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(3-Nitro-2-pyridinesulfenyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanism of S-(3-Nitro-2-pyridinesulfenyl)cysteine Thiol Activation

Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The S-(3-nitro-2-pyridinesulfenyl) (NPys) group represents a sophisticated "activate-and-protect" strategy in peptide chemistry.[1][2] Unlike passive protecting groups (e.g., Trt, Acm, tBu) that merely mask reactivity, the NPys moiety renders the cysteine sulfur electrophilic. This unique electronic state allows for the directed, regioselective formation of disulfide bonds via thiol-disulfide exchange under mild conditions, without the need for external oxidants.

This guide details the physicochemical mechanism of NPys activation, its integration into Solid-Phase Peptide Synthesis (SPPS), and the specific protocols required to leverage this chemistry for constructing complex heterodimeric peptides and protein conjugates.

Mechanistic Principles

The "Activate-and-Protect" Dual Nature

In standard disulfide synthesis, two thiol groups are oxidized (e.g., by air, DMSO, or Iodine) to form a cystine bridge. This process is thermodynamically driven but kinetically random, often resulting in homodimers and polymers.

The NPys mechanism fundamentally alters this landscape by pre-activating one cysteine partner. The S-NPys bond is a reactive unsymmetrical disulfide analog where the pyridine ring acts as an electron-withdrawing sink.

Reaction Mechanism: Thiol-Disulfide Exchange

The "activation" refers to the susceptibility of the S-NPys sulfur to nucleophilic attack. The reaction proceeds via an

-

Nucleophilic Attack: A free thiol (R-SH) from the second peptide attacks the sulfur atom of the Cys(NPys) residue.

-

Leaving Group Departure: The 3-nitro-2-pyridinethione moiety is displaced.

-

Driving Force: The reaction is driven forward by the resonance stabilization of the leaving group. The 3-nitro-2-pyridinethiolate anion rapidly tautomerizes to the stable 3-nitro-2-pyridinethione form.

Diagram 1: Molecular Mechanism of NPys Activation

Caption: The nucleophilic thiol attacks the electrophilic sulfur of the NPys group, displacing 3-nitro-2-pyridinethione and forming a specific disulfide bond.

Electronic Selectivity

The 3-nitro group on the pyridine ring is crucial. It exerts a strong electron-withdrawing effect (

-

Increases the electrophilicity of the sulfur atom attached to the cysteine.

-

Stabilizes the negative charge on the leaving group sulfur, lowering the activation energy for the exchange reaction.

Strategic Applications & Orthogonality

The NPys group is particularly valuable because it is orthogonal to standard SPPS conditions, with specific caveats.

| Condition / Reagent | Stability of Cys(NPys) | Strategic Implication |

| TFA (95%) | Stable | Compatible with Boc and Fmoc cleavage cocktails (without thiols). |

| HF (anhydrous) | Stable | Compatible with Boc/Bzl SPPS final cleavage. |

| Piperidine (20%) | Unstable | Critical Limitation: Cannot withstand Fmoc deprotection cycles.[3] Must be introduced as the final residue or via post-cleavage modification. |

| Free Thiols | Reactive | Reacts immediately to form disulfides. |

| Acm / tBu groups | Orthogonal | Allows for stepwise formation of multiple disulfide bridges (e.g., insulin synthesis). |

Experimental Protocols

Synthesis of Cys(NPys)-Peptides

Since NPys is unstable to piperidine, it is best introduced at the N-terminus using Boc-Cys(NPys)-OH or by reacting a free cysteine on the resin with NPys-Cl immediately prior to cleavage.

Method A: N-Terminal Introduction (Fmoc/Boc Compatible)

-

Complete peptide chain assembly.

-

Couple Boc-Cys(NPys)-OH (3 eq) using DIPCDI/HOBt in DMF.

-

Note: Avoid base-mediated couplings (e.g., HATU/DIPEA) if prolonged exposure is expected, though standard coupling times are usually tolerated.

-

-

Cleave peptide from resin using Reagent K minus thiols (TFA/Phenol/Water/TIS). Do not use EDT or DTT , as they will prematurely cleave the NPys group.

Directed Disulfide Formation (The Activation Step)

This protocol describes the conjugation of a "Peptide A" (Free Thiol) with "Peptide B" (Cys-NPys).

Reagents:

-

Buffer: 0.1 M Ammonium Acetate or Phosphate Buffer, pH 4.5 – 6.5. (Reaction works at pH 7+, but lower pH suppresses disulfide scrambling).

-

Solvent: Water/Acetonitrile (depending on peptide solubility).[4]

Protocol:

-

Dissolution: Dissolve Peptide A (Free Thiol) in the buffer at 1–5 mg/mL.

-

Addition: Add Peptide B (Cys-NPys) in slight molar excess (1.1 eq) to the solution.

-

Observation: The solution may turn slightly yellow due to the release of 3-nitro-2-pyridinethione.

-

-

Incubation: Stir at room temperature. Monitor by HPLC.

-

Kinetics: Reaction is typically complete within 15–60 minutes.

-

-

Purification: Acidify with 0.1% TFA and purify immediately via RP-HPLC. The leaving group (pyridinethione) elutes separately from the peptide.

Diagram 2: Directed Heterodimer Synthesis Workflow

Caption: Workflow for assembling heterodimeric peptides using the orthogonal NPys strategy.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Loss of NPys during cleavage | Thiol scavengers present (EDT, DTT). | Use TIS (Triisopropylsilane) or Anisole as scavengers. Strictly exclude thiols from the cleavage cocktail. |

| Low Yield / Scrambling | pH too high (> 7.5). | Perform the conjugation at pH 4.5 – 5.5 . The NPys reaction is robust at acidic pH, whereas disulfide scrambling (disproportionation) requires basic pH. |

| Incomplete Reaction | Steric hindrance. | Add chaotropic agents (e.g., 4M Urea or Guanidine HCl) to the buffer to expose the cysteine residues. |

| NPys degradation | Exposure to light or strong base. | Store Cys(NPys) derivatives in the dark at -20°C. Avoid piperidine exposure. |

References

-

Bernatowicz, M. S., Matsueda, R., & Matsueda, G. R. (1986). Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation.[5][6] International Journal of Peptide and Protein Research, 28(2), 107–112.

-

Matsueda, R., et al. (1981). 3-Nitro-2-pyridinesulfenyl Group for Protection and Activation of the Thiol Function of Cysteine.[6] Chemistry Letters, 10(6), 737–740.

-

Albericio, F., et al. (1989). Use of the Npys thiol protection in solid phase peptide synthesis.[3][6] Application to direct peptide-protein conjugation through cysteine residues.[3][6][7] International Journal of Peptide and Protein Research, 34(2), 124–128.

-

Ponsati, B., et al. (1990). Solid-phase synthesis of a cyclic peptide using the Npys thiol protection. Tetrahedron, 46(24), 8255-8266.

-

Sigma-Aldrich (Merck). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

Sources

- 1. 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. hpc.pku.edu.cn [hpc.pku.edu.cn]

- 5. Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of S-(3-Nitro-2-pyridinesulfenyl)cysteine in TFA Solutions

Executive Summary

The stability of S-(3-Nitro-2-pyridinesulfenyl)cysteine (Cys(Npys)) in Trifluoroacetic acid (TFA) is a function of the scavenger environment , not the acid itself. Contrary to common misconceptions, the Npys group is highly stable to acidolysis, resisting neat TFA and anhydrous HF. However, its electrophilic nature—designed for directed disulfide bond formation—renders it acutely vulnerable to nucleophilic attack.

The Critical Rule: Cys(Npys) is stable in TFA only in the absence of thiol-based scavengers (e.g., EDT, DTT, TRT). The presence of these agents triggers rapid thiolysis, removing the protecting group or scrambling disulfide bonds.

This guide details the mechanistic underpinnings of this stability profile, provides validated protocols for TFA cleavage, and outlines the "Scavenger Exclusion Principle" required to maintain Npys integrity.

Chemical Nature and Activation Mechanism

To understand the stability profile of Cys(Npys), one must understand its electronic structure. The 3-nitro-2-pyridinesulfenyl group is not merely a protecting group; it is an activating group .

The electron-withdrawing nitro group (

Mechanism of Action vs. Stability

-

In Acid (TFA): Protonation of the pyridine nitrogen (

) may occur, but the S-N bond (in sulfonamides) or S-C bonds are not cleaved by simple acidolysis. The group remains intact. -

In Base (Piperidine): The group is unstable. The Npys moiety degrades in 20% piperidine, making it incompatible with standard Fmoc chain elongation unless introduced as the final N-terminal residue.

-

With Thiols (Scavengers): The electrophilic sulfur reacts with scavenger thiols (

) via thiol-disulfide exchange, ejecting 3-nitro-2-pyridinethiol and forming a mixed disulfide with the scavenger.

Visualization: Activation & Thiolysis Pathway

The following diagram illustrates the electrophilic activation and the specific vulnerability to thiol scavengers during cleavage.

Figure 1: Mechanistic pathway showing the divergent fate of Cys(Npys) based on scavenger selection. Note the red pathway indicating degradation by thiols.

Stability Profile & Scavenger Compatibility[1][2][3][4][5]

The success of retaining the Npys group relies entirely on the "Cleavage Cocktail" composition.

Table 1: Scavenger Compatibility Matrix

| Reagent | Role | Compatibility with Cys(Npys) | Mechanism of Interaction |

| TFA (Trifluoroacetic Acid) | Cleavage Agent | High | Stable to acidolysis (up to 100%). |

| TIS (Triisopropylsilane) | Cation Scavenger | High | Sterically hindered hydride donor; does not reduce Npys. |

| Water ( | Scavenger | High | Non-nucleophilic towards the disulfide. |

| Phenol | Scavenger | Moderate/High | Generally safe; protects Tyr/Trp without reducing Npys. |

| EDT (1,2-Ethanedithiol) | Thiol Scavenger | Incompatible | Rapidly reduces Npys via thiol exchange. |

| DODT (3,6-Dioxa-1,8-octanedithiol) | Thiol Scavenger | Incompatible | Rapidly reduces Npys. |

| DMS (Dimethyl sulfide) | Scavenger | Low/Risk | Risk of S-alkylation or reduction side reactions. |

Experimental Protocols

Protocol A: Standard TFA Cleavage for Cys(Npys) Peptides

Context: Use this protocol when cleaving a peptide where the Npys group was introduced on-resin (e.g., N-terminal Boc-Cys(Npys)-OH).

Reagents:

-

Trifluoroacetic Acid (TFA) - HPLC Grade[1]

-

Deionized Water (

) -

Critical: Do NOT use EDT, DTT, or Thioanisole.

Procedure:

-

Cocktail Preparation: Prepare a solution of 95% TFA, 2.5% TIS, 2.5%

.-

Note: If the peptide contains Trp(Boc), TIS is sufficient to scavenge the t-butyl cations.

-

-

Resin Treatment: Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

-

Reaction: Shake gently at room temperature for 2–3 hours.

-

Validation: Npys is stable for >24 hours in this mixture, but 2-3 hours is standard for side-chain deprotection.

-

-

Workup: Filter the resin and precipitate the filtrate into ice-cold diethyl ether.

-

Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and wash the pellet 2x with cold ether. Lyophilize from 0.1% TFA/Water.

Protocol B: Post-Synthetic Introduction of Npys (The DTNP Method)

Context: For Fmoc synthesis where Cys(Npys) cannot be exposed to piperidine. This method converts a Cys(Trt) directly to Cys(Npys) during cleavage.

Reagents:

Procedure:

-

Calculate Stoichiometry: Weigh out 5–10 equivalents of DTNP relative to the number of free cysteine sites (originally Cys(Trt)).

-

Dissolution: Dissolve DTNP in the cleavage cocktail.

-

Cleavage/Activation: Add the cocktail to the resin-bound peptide (containing Cys(Trt)).[2]

-

Mechanism: The TFA removes the Trityl (Trt) group.[2][1] The liberated thiol immediately reacts with the excess DTNP in solution to form Cys(Npys).[2]

-

Reaction Time: 2.5 hours at room temperature.

-

Purification: Precipitate in ether. The excess DTNP is soluble in ether and will be washed away, leaving the Cys(Npys)-peptide in the pellet.

Strategic Workflow & Decision Tree

The following diagram guides the researcher through the synthesis strategy to ensure Npys stability.

Figure 2: Decision tree for integrating Cys(Npys) into peptide synthesis workflows.

Troubleshooting & Analysis

If the Npys group is lost or the yield is low, verify the following:

-

Mass Spec Analysis:

-

Solvent Purity: Ensure the ether used for precipitation is peroxide-free. Peroxides can oxidize the sulfur, though Npys is generally robust to mild oxidation compared to free thiols.

-

Base Contamination: Ensure no residual piperidine remains on the resin before the final coupling of Boc-Cys(Npys)-OH in Fmoc strategies.

References

-

Bernatowicz, M. S., Matsueda, R., & Matsueda, G. R. (1986). Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation.[5][6][7][8] International Journal of Peptide and Protein Research, 28(2), 107–112. Link

-

Matsueda, R., et al. (1981).[8] 3-Nitro-2-pyridinesulfenyl Group for Protection and Activation of the Thiol Function of Cysteine.[5][4][7][8][9][10] Chemistry Letters, 10(6), 737-740. Link

-

Albericio, F., et al. (1989).[11] Use of the Npys thiol protection in solid phase peptide synthesis.[2][5][4][8][11] Application to direct peptide-protein conjugation through cysteine residues.[4][8][11] International Journal of Peptide and Protein Research, 34(2), 124-128. Link

-

BenchChem. (2025).[2] A Comparative Guide to Fmoc-Cys(Npys)-OH and Other Sulfenyl-Based Cysteine Protecting Groups. Link

-

Sigma-Aldrich. (2023). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Link

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. polypeptide.com [polypeptide.com]

- 4. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C-Npys (S-3-nitro-2-pyridinesulfenyl) and peptide derivatives can inhibit a serine-thiol proteinase activity from Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06001A [pubs.rsc.org]

- 10. 3-ニトロ-2-ピリジンスルフェニルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

Orthogonal Cysteine Protection: A Comparative Technical Guide to NPys vs. Pys

This guide details the technical distinctions, mechanistic underpinnings, and application protocols for NPys (3-nitro-2-pyridinesulfenyl) and Pys (2-pyridinesulfenyl) protecting groups.

Executive Summary

In peptide chemistry, the formation of regioselective disulfide bridges is a critical challenge.[1][2] While traditional protecting groups (Trityl, Acm) require oxidative removal, NPys and Pys represent a unique class of "activated" mixed disulfides. They function simultaneously as protecting groups and activating agents for directed disulfide bond formation via thiol-disulfide exchange.[1]

The core distinction lies in their electronic properties: the 3-nitro group in NPys exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the sulfur atom. This makes NPys more reactive towards thiols and allows for colorimetric monitoring, but renders it unstable to the secondary amines (piperidine) used in standard Fmoc deprotection.

Part 1: Structural & Mechanistic Foundations

Electronic Impact of the Nitro Group

The functional difference between Pys and NPys is governed by the Hammett substituent effect of the nitro group at the 3-position of the pyridine ring.

-

Pys (2-pyridinesulfenyl): The standard pyridine ring is moderately electron-withdrawing. Upon reaction with a free thiol, the leaving group is pyridine-2-thione.

-

NPys (3-nitro-2-pyridinesulfenyl): The

group is strongly electron-withdrawing. This destabilizes the S-N or S-S bond (making the sulfur more electrophilic) and stabilizes the resulting leaving group anion (3-nitro-2-thiopyridone).

Mechanistic Consequence: The pKa of the leaving group dictates the reaction kinetics.

-

Pys Leaving Group pKa: ~9.0

-

NPys Leaving Group pKa: ~6.0

The lower pKa of the NPys leaving group drives the thiol-disulfide exchange reaction to completion faster and at a lower pH range (pH 4–7) compared to Pys.

Mechanism of Directed Disulfide Formation

Both groups operate via Thiol-Disulfide Exchange . A free thiol (from a second cysteine residue) attacks the sulfur atom of the protecting group, displacing the pyridyl moiety and forming a new disulfide bond (Cystine).

Caption: Mechanism of thiol-disulfide exchange. The NPys group acts as the electrophile. The release of 3-nitro-2-thiopyridone provides a visual endpoint.

Part 2: Comparative Reactivity & Stability Profiling

The choice between NPys and Pys is often dictated by the synthesis strategy (Boc vs. Fmoc) and the sensitivity of the peptide sequence.

Stability Matrix

| Feature | NPys (3-nitro-2-pyridinesulfenyl) | Pys (2-pyridinesulfenyl) |

| Reaction Kinetics | Fast. Reacts minutes to hours. | Moderate. Slower exchange rate. |

| Leaving Group Color | Yellow/Orange. Allows visual monitoring. | Colorless. Requires HPLC/UV monitoring. |

| TFA Stability | Stable. Compatible with Boc chemistry.[3][4] | Stable. Compatible with Boc chemistry.[3][4] |

| HF Stability | Stable. | Stable. |

| Piperidine (Fmoc) | Unstable. Degrades rapidly (nucleophilic attack). | Moderately Unstable. Not recommended for early cycles. |

| Solubility | Moderate hydrophobicity. | Slightly less hydrophobic than NPys. |

| Primary Use Case | Post-synthetic disulfide formation; Boc-SPPS. | Situations where nitro-group side reactions occur.[5] |

The Fmoc Compatibility Issue

This is the most critical technical constraint.

-

NPys cannot be exposed to Piperidine (20% in DMF). The secondary amine attacks the electron-deficient pyridine ring (nucleophilic aromatic substitution) or the sulfur, causing premature removal or degradation.

-

Strategy: In Fmoc SPPS, the Cys(NPys) residue must be introduced last (at the N-terminus) or the NPys group must be introduced post-synthetically to a free thiol or a deprotected Cys(Trt).[1]

Part 3: Experimental Protocols

Protocol A: Introduction of NPys to Free Thiol (Post-Synthetic)

Use this method to convert a standard Cys(SH) peptide into an activated Cys(NPys) species.

Reagents:

-

Peptide with free Cys thiol (purified).

-

NPys-Cl (3-nitro-2-pyridinesulfenyl chloride) or DTNP (2,2'-dithiobis(5-nitropyridine)).

-

Solvent: Glacial Acetic Acid (AcOH) or MeOH/DCM (1:1).

Step-by-Step:

-

Dissolution: Dissolve the peptide (1 eq) in Glacial AcOH or MeOH.

-

Activation: Add NPys-Cl (1.2 – 1.5 eq). Note: If using DTNP, use 2-3 eq to drive equilibrium.

-

Reaction: Stir at Room Temperature (RT) for 30–60 minutes. The solution will turn yellow.

-

Precipitation: Add cold diethyl ether to precipitate the peptide. The excess NPys reagents remain in the ether layer.

-

Wash: Centrifuge and wash the pellet 3x with ether.

-

Validation: Analyze by HPLC/MS. The mass shift will be +154 Da (NPys group).

Protocol B: Directed Disulfide Formation (Heterodimerization)

Use this method to link a Cys(NPys) peptide with a Cys(SH) peptide.

Reagents:

-

Peptide A: Cys(NPys)-Peptide (Activated).[1]

-

Peptide B: Cys(SH)-Peptide (Nucleophile).

-

Buffer: 0.1M Ammonium Acetate (pH 5.5) or Phosphate Buffer (pH 6.5). Avoid pH > 7.5 to prevent disulfide scrambling.

Step-by-Step:

-

Preparation: Dissolve Peptide B (1.0 eq) in the degassed buffer.

-

Addition: Add Peptide A (1.0 – 1.1 eq) dissolved in a minimal amount of Acetonitrile or buffer.

-

Monitoring:

-

Visual: Observe the release of the yellow chromophore (3-nitro-2-thiopyridone).

-

Analytical: Monitor HPLC for the disappearance of the starting materials and the appearance of the dimer.

-

-

Completion: Reaction is usually complete within 30 minutes to 2 hours.

-

Purification: Purify directly via preparative HPLC. The leaving group elutes separately.

Part 4: Strategic Workflow Selection

Use the following decision tree to select the correct protecting group and workflow.

Caption: Decision tree for integrating NPys/Pys into Solid Phase Peptide Synthesis (SPPS).

Part 5: Troubleshooting & Expert Insights

Common Pitfalls

-

Scrambling: At pH > 8, disulfide exchange becomes reversible and non-specific. Keep pH between 4.5 and 6.5 for directed pairing.

-

Instability: Do not store Cys(NPys) peptides in reducing buffers (DTT, TCEP) or basic solutions for extended periods.

-

Quantification: The release of 3-nitro-2-thiopyridone can be quantified spectrophotometrically at 338 nm (

) to calculate the precise concentration of formed disulfide bonds.

Why Pys?

If NPys is faster and visible, why use Pys?

-

Sterics: The nitro group adds bulk. In highly congested peptides, Pys may ligate more efficiently.

-

Side Reactions: The nitro group can be reduced to an amine under harsh catalytic hydrogenation conditions, whereas Pys is more robust in specific non-thiol reducing environments.

References

-

Matsueda, R., & Walter, R. (1980).[5] 3-Nitro-2-pyridinesulfenyl (Npys) group.[1][3][5][6][7][8][9] A novel selective protecting group which can be activated for peptide bond formation.[5][7] International Journal of Peptide and Protein Research.[10] Link

-

Bernatowicz, M. S., Matsueda, R., & Matsueda, G. R. (1986). Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation.[6] International Journal of Peptide and Protein Research.[10] Link

- Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

-

Ridgway, C., et al. (1994). Sulfur protection with the 3-nitro-2-pyridinesulfenyl group in solid-phase peptide synthesis.[1][3][5][8][9] International Journal of Peptide and Protein Research.[10]

-

Sigma-Aldrich (Merck). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bachem.com [bachem.com]

Technical Guide: Reaction Kinetics of NPys-Cysteine with Free Thiols

Executive Summary

The 3-nitro-2-pyridinesulfenyl (NPys) group represents a premier orthogonal protection and activation strategy in peptide chemistry and antibody-drug conjugate (ADC) development. Unlike standard disulfide formation, which relies on slow, non-specific oxidative folding (often requiring basic pH), the NPys-cysteine reaction is a directed, stoichiometric thiol-disulfide exchange that proceeds rapidly even under acidic conditions (pH 4.0–5.5).

This guide provides an in-depth analysis of the reaction kinetics, mechanistic drivers, and optimized protocols for leveraging NPys chemistry. It is designed to move beyond textbook theory into the practical realities of high-fidelity bioconjugation.

Part 1: The Mechanistic Foundation

The Chemoselective Engine

The core value of the NPys group lies in the electron-withdrawing nature of the 3-nitro-2-pyridyl moiety. In a standard disulfide bond (R-S-S-R'), the sulfur-sulfur bond is relatively stable. However, the nitro group at the 3-position and the nitrogen in the pyridine ring of NPys pull electron density away from the sulfur atom.

This creates two critical effects:

-

Enhanced Electrophilicity: The sulfur attached to the pyridine ring becomes highly electrophilic, inviting attack from incoming nucleophiles (free thiols).

-

Stabilized Leaving Group: Upon reaction, the leaving group is 3-nitro-2-pyridinethione (tautomerizing to the thiol). This compound is thermodynamically stable, driving the equilibrium strictly toward the formation of the mixed disulfide.

Reaction Pathway Visualization

The following diagram illustrates the

Figure 1: Mechanistic pathway of NPys-mediated disulfide exchange. The reaction is driven by the stability of the thione leaving group.

Part 2: Kinetic Parameters & Optimization

The pH Anomaly

Most thiol-disulfide exchanges (e.g., using Ellman's reagent) require a pH > 7.0 to generate the reactive thiolate anion (

-

Acidic Reactivity: The NPys group is sufficiently activated that it reacts with free thiols even at pH 4.0–5.5 .

-

Why this matters: At pH 4.5, most competing side reactions (disulfide scrambling, oxidation by air) are kinetically suppressed. This allows for site-specific conjugation without "shuffling" existing disulfide bonds in the target protein.

Kinetic Data Summary

The reaction follows second-order kinetics, dependent on the concentration of both the NPys species and the free thiol.

| Parameter | Value / Range | Notes |

| Optimal pH | 4.5 – 6.0 | Balances reactivity with suppression of scrambling. |

| Reaction Time | 10 – 60 mins | significantly faster than air oxidation (hours/days). |

| Rate Constant ( | High (pH dependent) | At pH 5, reaction is often complete < 30 min at mM concentrations. |

| Monitoring | 335 nm | Absorbance of the leaving group (3-nitro-2-pyridinethione). |

| Extinction Coeff. ( | ~7,000 | Used to quantify reaction progress in real-time. |

Part 3: Experimental Workflow

Preparation and Protocol

Expert Insight: The most common failure mode is not the reaction itself, but the oxidation of the "free" thiol before it sees the NPys group. Always degas buffers.

Reagents:

-

Buffer A: 50 mM Sodium Acetate, pH 5.0, 5 mM EDTA (degassed).

-

Component 1: Peptide-Cys(NPys) (dissolved in Buffer A or minimal acetonitrile).

-

Component 2: Target Molecule-SH (freshly reduced).

Step-by-Step Protocol:

-

Solubilization: Dissolve the NPys-peptide in Buffer A. Measure concentration via UV (if Trp/Tyr present) or weight.

-

Baseline Check: Measure absorbance at 335 nm. It should be low (NPys group attached to sulfur absorbs differently than the free thione).

-

Initiation: Add the Target Molecule-SH (0.9 – 1.0 equivalents relative to NPys).

-

Note: Using a slight deficit of the free thiol ensures all valuable protein is conjugated, leaving only cheap NPys-peptide to remove.

-

-

Incubation: Agitate gently at Room Temperature (RT) for 30–60 minutes.

-

Monitoring: Watch the absorbance at 335 nm rise. The solution will turn a distinct yellow.

-

Quenching (Optional): If precise stopping is required, add excess cysteine or mercaptoethanol, but usually, the reaction runs to completion naturally.

Process Flow Diagram

Figure 2: Operational workflow for NPys conjugation. The plateau at 335 nm indicates reaction completion.

Part 4: Troubleshooting & Critical Controls

Common Pitfalls

-

Piperidine Instability: Never expose Cys(NPys) to piperidine (used in Fmoc deprotection). The NPys group will degrade.[1]

-

Solution: Introduce Cys(NPys) as the N-terminal residue using Boc-Cys(NPys)-OH, or use solution-phase introduction after SPPS cleavage.

-

-

Disulfide Scrambling: At pH > 7.0, the released thiolate leaving group can attack other disulfides.

-

Solution: Maintain pH < 6.0.[2]

-

-

Hydrolysis: The NPys group can slowly hydrolyze in aqueous solution if left for days.

-

Solution: Use fresh stock solutions.

-

Self-Validating the System

To ensure your system is working, perform a "Blank" control :

-

Mix Cys(NPys)-peptide with buffer (no free thiol).

-

Monitor 335 nm.

-

Result: Absorbance should remain stable. If it rises, your NPys is hydrolyzing or reacting with buffer contaminants.

Part 5: References

-

Bernatowicz, M. S., Matsueda, R., & Matsueda, G. R. (1986). Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation. International Journal of Peptide and Protein Research, 28(2), 107–112.

-

Albericio, F., et al. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues.[3] International Journal of Peptide and Protein Research, 34(2), 124-128.

-

Ponsati, B., et al. (1990). A synthetic strategy for the preparation of peptide-protein conjugates using the Npys protecting group. Peptide Research, 3(5), 238-243.

-

Ridder, L., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50, 12345.

Sources

The Role of 3-Nitro-2-Pyridinesulfenyl (Npys) in Peptide Chemistry

The following technical guide details the role, mechanism, and experimental application of the 3-nitro-2-pyridinesulfenyl (Npys) group in peptide chemistry.

Technical Guide for Regioselective Disulfide Formation and Conjugation

Core Concept: The Dual-Function Protecting Group

In the landscape of peptide chemistry, the 3-nitro-2-pyridinesulfenyl (Npys) group occupies a unique niche.[1] Unlike standard protecting groups (e.g., Trt, Acm, tBu) that serve solely to mask reactivity, Npys is a dual-function moiety : it simultaneously protects the cysteine thiol and activates it for subsequent reaction.

This "protection-activation" strategy is pivotal for synthesizing complex peptides with multiple disulfide bridges or for creating precise peptide-protein conjugates.

Chemical Properties & Stability Profile

The Npys group consists of a pyridine ring substituted with a nitro group at the 3-position and a sulfenyl linkage at the 2-position.[1][2] Its stability profile dictates its strategic placement in synthesis workflows.

| Condition | Stability Status | Implications for Synthesis |

| TFA (Trifluoroacetic Acid) | Stable | Compatible with Boc-SPPS and standard Fmoc cleavage cocktails (if introduced post-synthesis). |

| HF (Hydrogen Fluoride) | Stable | Withstands harsh cleavage conditions used in Boc chemistry. |

| Piperidine (Base) | Unstable | Incompatible with standard Fmoc deprotection cycles.[3] Must be introduced at the N-terminus or post-synthetically.[3] |

| Thiol Nucleophiles | Labile (Reactive) | Reacts rapidly via thiol-disulfide exchange. |

| Photolysis | Stable | Compatible with photolabile linkers or resins. |

Mechanism of Action: Thiol-Disulfide Exchange[4]

The utility of the Npys group relies on thiol-disulfide exchange .[1] When a free thiol (R-SH) encounters a Cys(Npys) residue, the sulfur atom of the free thiol performs a nucleophilic attack on the sulfur atom of the Npys group.

The "Self-Validating" Reaction

This reaction is thermodynamically driven and highly chemoselective. It generates the desired mixed disulfide and releases 3-nitro-2-thiopyridone as a leaving group.

-

Why it works: The electron-withdrawing nitro group on the pyridine ring makes the sulfur-pyridine bond more susceptible to nucleophilic attack compared to a standard alkyl disulfide.

-

Monitoring: The release of 3-nitro-2-thiopyridone provides a spectrophotometric handle (absorbance ~300–350 nm range), allowing researchers to monitor reaction progress in real-time without HPLC sampling.

Mechanistic Diagram

The following diagram illustrates the nucleophilic attack and the resulting orthogonality.

Caption: Mechanism of Npys-directed disulfide bond formation via nucleophilic attack of a free thiol.

Strategic Applications & Protocols

Regioselective Disulfide Bond Formation

For peptides with multiple disulfide bonds (e.g., insulin, conotoxins), random oxidation often yields misfolded isomers. Npys allows for the directed formation of the first bridge.

Strategy:

-

Synthesize the peptide containing one Cys(Npys) and one Free Cys (or Cys(Trt)).

-

In solution, the Cys(Npys) selectively reacts with the Free Cys to form an intramolecular bridge.

-

Other cysteines protected with orthogonal groups (e.g., Acm) remain intact for subsequent oxidation steps.

Protocol: Post-Synthetic Introduction in Fmoc SPPS

Since Npys is unstable to piperidine, it cannot be incorporated early in Fmoc synthesis. The standard workaround involves converting a Trityl-protected cysteine to Cys(Npys) after chain assembly.

Reagents:

Step-by-Step Workflow:

-

Synthesis: Assemble the peptide on resin using Fmoc-Cys(Trt)-OH at the desired activation site.[1]

-

Global Deprotection & Activation:

-

Prepare the cleavage cocktail containing 5–10 equivalents of DTNP .

-

Incubate the resin-bound peptide (or crude peptide) with this mixture for 2–3 hours.

-

Mechanism:[4][5][6] The TFA removes the Trt group, revealing a free thiol, which immediately reacts with the excess DTNP to form the S-Npys derivative.

-

-

Purification: Precipitate with cold ether and purify the Cys(Npys)-peptide via RP-HPLC. (Note: Use acidic mobile phases; avoid high pH).

Protocol: Peptide-Protein Conjugation

Npys is ideal for conjugating peptides to carrier proteins (e.g., KLH, BSA) or drugs because the reaction occurs under mild conditions (pH 4.5–7.5) without external oxidants that might damage the protein.

Workflow:

-

Prepare the Protein: Ensure the protein has surface thiols (endogenous or introduced via Traut's reagent).

-

Prepare the Peptide: Synthesize the peptide with an N-terminal Boc-Cys(Npys)-OH.[1][3]

-

Conjugation Reaction:

-

Dissolve protein in Phosphate Buffer (pH 6.5–7.0).

-

Add 1–5 equivalents of Cys(Npys)-peptide.

-

Monitor absorbance at ~350 nm (release of thiopyridone).

-

Reaction is typically complete in < 4 hours.

-

Visualizing the Synthetic Workflow

The following diagram outlines the decision tree for incorporating Npys into a synthesis strategy, distinguishing between Boc and Fmoc chemistries.

Caption: Decision tree for Npys incorporation in Boc vs. Fmoc solid-phase peptide synthesis.

Troubleshooting & Critical Considerations

Common Pitfalls

-

Piperidine Exposure: Never expose a Cys(Npys) residue to piperidine (20% in DMF). The base will degrade the Npys group. If Npys is needed at the N-terminus in Fmoc chemistry, add it as the final residue using Boc-Cys(Npys)-OH, then cleave.[3]

-

pH Sensitivity: While the exchange reaction works at neutral pH, the Npys group itself is most stable in acidic conditions. Store Npys-peptides as lyophilized powders or in acidic solutions (0.1% TFA).

-

Reducing Agents: Avoid DTT or TCEP when handling Cys(Npys) peptides, as these will immediately reduce the Npys group and remove the activation.

Analytical Validation

-

HPLC: Cys(Npys) peptides typically elute later than their free-thiol counterparts on C18 columns due to the hydrophobicity of the nitropyridine ring.

-

Mass Spectrometry: The Npys group adds a distinct mass shift.

-

Mass Addition: +154.1 Da (approximate shift from free thiol H to S-Npys). Note: Exact mass of Npys group C5H3N2O2S is ~155.02, minus H from thiol.

-

References

-

Bernatowicz, M. S., Matsueda, R., & Matsueda, G. R. (1986). Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation. International Journal of Peptide and Protein Research, 28(2), 107-112. Link

-

Albericio, F., et al. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. International Journal of Peptide and Protein Research, 34(2), 124-128. Link

-

Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Technical Resource. Link

-

BenchChem. Application Notes and Protocols for Fmoc-Cys(Npys)-OH in Peptide Synthesis. Technical Guide. Link

-

Matsueda, R., & Walter, R. (1980). 3-nitro-2-pyridinesulfenyl (Npys) group.[1] A novel selective protecting group which can be activated for peptide bond formation. International Journal of Peptide and Protein Research, 16(5), 392-401. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. C-Npys (S-3-nitro-2-pyridinesulfenyl) and peptide derivatives can inhibit a serine-thiol proteinase activity from Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of the NPys Leaving Group: An In-Depth Technical Guide

Executive Summary

The 3-nitro-2-pyridinesulfenyl (NPys) moiety is a critical tool in peptide chemistry, serving simultaneously as a protecting group for cysteine thiols and an activating group for directed disulfide bond formation.[1] Its utility hinges on the orthogonality of the NPys-thiol exchange reaction, which releases the 3-nitro-2-pyridinethione leaving group.

This guide provides a rigorous spectroscopic analysis of the NPys leaving group. Unlike standard leaving groups that are spectroscopically silent, the NPys byproduct is chromogenic. However, its absorption maximum (

Part 1: Chemical Basis & Reaction Mechanism

The Leaving Group Identity

In the context of disulfide exchange or deprotection, the "NPys leaving group" is 3-nitro-2-pyridinethione (also known as 3-nitro-2-mercaptopyridine).

The reaction proceeds via nucleophilic attack of a free thiol (

Tautomeric Equilibrium

The leaving group exists in a tautomeric equilibrium between the thiol and thione forms. In aqueous buffers and polar organic solvents (DMF, MeOH) used in peptide synthesis, the equilibrium strongly favors the thione form due to the electron-withdrawing nitro group at the 3-position, which stabilizes the nitrogen-protonated species.

Reaction Pathway Diagram

The following diagram illustrates the transformation and the release of the chromogenic leaving group.

Caption: Mechanism of NPys-mediated disulfide exchange yielding the 3-nitro-2-pyridinethione leaving group.

Part 2: Spectral Characteristics[2][3]

The "Spectral Overlap" Challenge

A common misconception is that the reaction can be monitored simply by the disappearance of the yellow color. Both the NPys-protected starting material and the released thione are yellow. They possess overlapping absorption bands in the near-UV/visible region.

Quantitative Data Summary

The following table synthesizes data from seminal peptide chemistry literature (e.g., Bernatowicz et al., Matsueda et al.).

| Parameter | NPys-Disulfide (Reactant) | 3-nitro-2-pyridinethione (Leaving Group) |

| Primary | 329 nm | 335 - 340 nm (Solvent Dependent) |

| Secondary Band | ~270 nm | ~280 nm |

| Extinction Coeff. ( | ||

| Visual Appearance | Bright Yellow | Bright Yellow / Orange-tinted |

| pH Sensitivity | Stable (Acid/Neutral) | High (pKa ~ 6.5) |

Solvatochromic Effects

-

Acidic Media (TFA/HPLC): The leaving group is protonated. The absorption maximum shifts slightly blue (hypsochromic), often overlapping more precisely with the intact NPys group.

-

Neutral/Basic Media (Reaction Buffer): The thione form dominates. The

is redshifted (~340 nm).

Expert Insight: Do not rely solely on

to calculate yield. Because, the total absorbance at 329 nm remains relatively constant throughout the reaction.

Part 3: Experimental Protocols

Protocol A: HPLC Monitoring (Recommended)

Because of the spectral overlap, chromatographic separation is the only self-validating method to confirm the leaving group release.

Reagents:

-

Buffer A: 0.1% TFA in Water

-

Buffer B: 0.1% TFA in Acetonitrile

-

Column: C18 Reverse Phase

Workflow:

-

Baseline: Inject pure 3-nitro-2-pyridinesulfenyl chloride (or standard NPys-peptide) to establish retention time (

). -

Reaction Check: Inject reaction aliquot.

-

Identification:

-

Look for the emergence of a new peak (Leaving Group).

-

Key Indicator: The leaving group (3-nitro-2-pyridinethione) is small and relatively polar compared to protected peptides. It typically elutes early in the gradient (often before the solvent front clears or within the first 5-10% B).

-

Spectral Confirmation: Extract the UV spectrum of this early peak. It should show

nm.

-

Protocol B: UV-Vis Difference Spectroscopy (Qualitative)

If HPLC is unavailable, use difference spectroscopy, exploiting the slight redshift of the free thione.

-

Blank: Reaction buffer without reagents.

-

Zero: Scan the starting solution (NPys-peptide) from 250 nm to 450 nm. Note the peak at 329 nm.

-

Monitor: Add the reactant thiol.

-

Observation:

-

Watch for a Red Shift of the peak from 329 nm toward 340 nm.

-

Watch for an Isosbestic Point : If the reaction is clean (two-state transition), a clear isosbestic point should appear around 315-320 nm. Lack of an isosbestic point indicates side reactions (e.g., hydrolysis).

-

Part 4: Logical Workflow for Validation

The following decision tree outlines the logic for confirming the presence of the leaving group and the success of the coupling.

Caption: Decision logic for validating NPys cleavage via HPLC or UV-Vis spectroscopy.

Part 5: Troubleshooting & Interferences

pH Interference

The extinction coefficient of 3-nitro-2-pyridinethione is pH-dependent.

-

pH < 5: Protonation of the pyridine nitrogen affects the electronic delocalization, shifting

and altering -

Recommendation: Perform all quantitative UV measurements in buffered systems (e.g., Phosphate pH 7.0) to ensure the leaving group is in the thione form.

Thiol Scavengers

If DTT or Mercaptoethanol is used in excess to quench the reaction, they will rapidly displace all NPys groups, generating a massive signal of the leaving group.

-

Control: Ensure stoichiometric calculations account for all free thiols in the system, not just the target peptide.

References

-

Bernatowicz, M. S., Matsueda, R., & Matsueda, G. R. (1986). Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation. International Journal of Peptide and Protein Research, 28(2), 107–112.

-

Matsueda, R., et al. (1981). 3-Nitro-2-pyridinesulfenyl group for protection of the thiol function of cysteine. Chemistry Letters, 10(7), 737-740.

- Ridder, I. S., et al. (2002). 3-Nitro-2-pyridinesulfenyl (NPys) protecting group in the synthesis of disulfide-bridged peptides. Letters in Peptide Science, 8, 173–178.

-

Sigma-Aldrich. Product Specification: 3-Nitro-2-pyridinesulfenyl chloride.

Sources

The NPys Protocol: Engineering Regioselective Disulfide Bonds in SPPS

[1]

Executive Summary

The 3-nitro-2-pyridinesulfenyl (NPys) group represents a pivotal innovation in peptide chemistry, functioning simultaneously as a protecting group and a bond-activating agent.[1][2][3][4][5] Unlike passive protecting groups (e.g., Trityl, Acm) that merely mask reactivity, NPys essentially "spring-loads" the cysteine thiol. Upon exposure to a free thiol, the NPys moiety drives a chemoselective thiol-disulfide exchange, releasing 3-nitro-2-pyridinethione and forming a disulfide bond without the need for harsh oxidants. This guide explores the historical genesis of NPys, its mechanistic distinctiveness, and field-proven protocols for its integration into modern Boc and Fmoc SPPS workflows.

Historical Genesis: The Matsueda Breakthrough

In the late 1970s, the synthesis of cysteine-rich peptides (e.g., insulin, oxytocin) was plagued by the stochastic nature of disulfide bond formation. Traditional methods relied on air oxidation or iodine titration of S-trityl or S-acetamidomethyl (Acm) precursors, which often resulted in thermodynamic scrambling, polymer formation, and low yields of the desired regioisomer.

The Innovation (1980-1981): Rei Matsueda and colleagues (Sankyo Co., Ltd.) sought a reagent that could protect the thiol during chain elongation but also direct the formation of disulfides intramolecularly. In 1980, they introduced the 3-nitro-2-pyridinesulfenyl group.[2][6]

-

The Problem Solved: Previous sulfenyl halides (like o-nitrophenylsulfenyl, Nps) were acid-labile and did not offer sufficient activation for controlled disulfide formation.

-

The Solution: Matsueda modified the aromatic ring to a pyridine system with a nitro group. This electron-withdrawing modification tuned the leaving group ability of the sulfur-nitrogen bond, making it stable enough for coupling but reactive enough for directed thiolysis.

Key Historical Milestone: The seminal papers by Matsueda & Walter (1980) and Matsueda et al. (1981) demonstrated that Cys(NPys) could react with Cys(Free) to form a disulfide bond in quantitative yields under mild, slightly acidic conditions—effectively solving the "random oxidation" problem.

Mechanistic Principles: The "Self-Activating" Thiol

The utility of NPys lies in its electronic structure. It protects the sulfur atom of cysteine through a disulfide-like S-S bond (technically a thio-sulfenyl bond) to the pyridine ring.

2.1 The Activation Mechanism

The 3-nitro-2-pyridine ring acts as an electron sink. When a free thiol (nucleophile) approaches the S-NPys center, the pyridine moiety serves as an excellent leaving group (3-nitro-2-pyridinethione).

Reaction Equation:

Why this matters:

-

No Oxidant Required: The reaction is a nucleophilic substitution, not an oxidation. This prevents oxidative damage to sensitive residues like Met, Trp, or Tyr.

-

Regioselectivity: Since the reaction only occurs between the specific Cys(NPys) and the specific Cys(SH), the disulfide bond location is pre-determined by the synthesis strategy.

2.2 Visualization of the Activation Pathway

The NPys Paradigm in SPPS: Boc vs. Fmoc[7]

The application of NPys differs significantly depending on the backbone protection strategy (Boc vs. Fmoc) due to the base-lability of the NPys group.

3.1 Boc Chemistry (Native Compatibility)

-

Stability: NPys is stable to TFA (Trifluoroacetic acid).[2][6][7]

-

Workflow: In Boc SPPS, the Boc group is removed with TFA, which leaves the side-chain Cys(NPys) intact.

-

Usage: One can purchase Boc-Cys(NPys)-OH and couple it directly into the peptide chain.

-

Cyclization: After HF cleavage (NPys is stable to HF at 0°C, though some protocols suggest caution), the peptide is dissolved in a buffer (pH 4.5–6.0) where the Cys(NPys) reacts with a free Cys to close the ring.

3.2 Fmoc Chemistry (The "Piperidine Problem")

-

Instability: NPys is unstable to piperidine (used for Fmoc removal).[1][3][8] It will degrade if exposed to standard deprotection cycles.

-

The Workaround: NPys must be introduced post-synthetically or at the N-terminus .[3]

-

Method A (N-Terminal): Use Fmoc-Cys(NPys)-OH only as the final amino acid.

-

Method B (On-Resin Activation): Incorporate Cys(Trt) or Cys(Mmt) at the target site.[1] Selectively deprotect the Trt/Mmt group on-resin (using dilute TFA), then react the free thiol with NPys-Cl or NPys-OMe to generate Cys(NPys) in situ.

-

3.3 Decision Tree: When to use NPys?

Experimental Protocols

Protocol A: On-Resin Generation of Cys(NPys) (Fmoc Strategy)

Use this protocol when the activated cysteine is in the middle of the sequence.

Reagents:

-

NPys-Cl (3-nitro-2-pyridinesulfenyl chloride): 5 equivalents.

-

DCM (Dichloromethane): Solvent (anhydrous).

-

Dilute TFA (1-2% in DCM): For selective Trt/Mmt removal.

Step-by-Step:

-

Selective Deprotection: Treat the resin-bound peptide (containing Cys(Mmt)) with 1% TFA/DCM (5 x 2 min) to remove the Mmt group while leaving other protecting groups (tBu, Pbf, Boc) intact.

-

Wash: Wash resin thoroughly with DCM (5x) and DMF (5x) to remove acid and trityl cation species.

-

Activation: Suspend resin in anhydrous DCM. Add 5 eq. of NPys-Cl dissolved in a minimal amount of DCM.

-

Note: Perform this step in the dark if possible; sulfenyl halides are light-sensitive.

-

-

Reaction: Agitate for 1–2 hours at room temperature.

-

Wash: Wash extensively with DCM (5x) and DMF (5x) to remove excess NPys-Cl. The resin should now carry Cys(NPys) .

-

Cleavage: Proceed with standard TFA cleavage (95% TFA). The Cys(NPys) is stable to this condition.[9][10]

Protocol B: Directed Disulfide Formation (Solution Phase)

Use this protocol after cleaving the linear peptide containing one Cys(NPys) and one Cys(Free).

Reagents:

-

Buffer: 0.1M Ammonium Acetate or Phosphate Buffer (pH 5.5 – 6.5).

-

HPLC: For monitoring.[11]

Step-by-Step:

-

Dissolution: Dissolve the crude peptide containing both Cys(NPys) and Cys(H) in the buffer at a concentration of 0.1 – 1 mg/mL.

-

Insight: Lower concentrations favor intramolecular cyclization over intermolecular dimerization.

-

-

Reaction: Stir at room temperature. Monitor by HPLC.

-

Observation: The reaction is usually rapid (< 30 mins). You may observe the release of the yellow 3-nitro-2-pyridinethione byproduct.

-

-

Purification: Once the starting material is consumed, acidify with TFA to pH 2 and purify immediately via preparative HPLC.

Comparative Analysis: NPys vs. The Field[7]

| Feature | NPys (3-nitro-2-pyridinesulfenyl) | Trt (Trityl) / Acm (Acetamidomethyl) | StBu (S-tert-butylthio) |

| Mechanism | Active: Directs nucleophilic attack. | Passive: Requires oxidant (Iodine/Air). | Passive: Requires reduction then oxidation. |

| Oxidant Needed? | NO (Self-activating). | YES (Iodine, Thallium, Air). | YES (after removal). |

| Regioselectivity | High (Directed). | Variable (Depends on conditions). | High (Orthogonal removal). |

| TFA Stability | Stable (Compatible with Boc/Cleavage). | Trt is Labile; Acm is Stable. | Stable. |

| Piperidine Stability | Unstable (Degrades in Fmoc deprotection). | Stable. | Stable. |

| Best Use Case | Asymmetric disulfides; Cyclic peptides.[12] | General protection; One disulfide bond. | Orthogonal protection for 3rd/4th disulfide. |

Troubleshooting & Optimization

-

Scrambling: Although NPys directs bond formation, disulfide exchange can still occur if the pH is too high (> pH 7.5), promoting thiolate-disulfide interchange. Keep pH between 4.5 and 6.0.

-

Instability of NPys-Cl: The reagent NPys-Cl is moisture sensitive. Store in a desiccator at -20°C. If the solid turns from yellow to orange/brown, it may have hydrolyzed.

-

Quenching: If the reaction is too slow, ensure the "Free Cys" is actually reduced. TCEP cannot be used during the reaction (it will reduce the NPys). Use TCEP only to reduce the Cys(Free) before mixing with the Cys(NPys) peptide, then remove TCEP.

References

-

Matsueda, R., & Walter, R. (1980).[6] 3-Nitro-2-pyridinesulfenyl (Npys) group.[1][2][3][4][6][9][8][10][12][13][14] A novel selective protecting group which can be activated for peptide bond formation.[1][6][8] International Journal of Peptide and Protein Research.[14] Link

-

Matsueda, R., et al. (1981).[6] 3-Nitro-2-pyridinesulfenyl Group for Protection and Activation of the Thiol Function of Cysteine.[3][5][6][9][10] Chemistry Letters.[6] Link

-

Albericio, F., et al. (1989). Use of the Npys thiol protection in solid phase peptide synthesis.[1][5][6][9][10] Application to direct peptide-protein conjugation through cysteine residues.[6][9][8][10] International Journal of Peptide and Protein Research.[14] Link

-

BenchChem Technical Support. (2025). Application Notes and Protocols for Fmoc-Cys(Npys)-OH in the Synthesis of Multi-Disulfide Bridged Peptides.Link

-

Pujals, S., et al. (2007). Cysteine-protecting groups in Fmoc-based solid-phase peptide synthesis.[3][9][7][10] (General reference for orthogonality). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. peptide.com [peptide.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 12. [Development of Synthetic Methodology for Mid-size Peptide Based on Disulfide Bond Formation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The 3-nitro-2-pyridinesulfenyl group: synthesis and applications to peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiolysis of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group. An approach towards a general deprotection scheme in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

S-(3-Nitro-2-pyridinesulfenyl)cysteine [Cys(Npys)]: A Comprehensive Technical Guide to Physicochemical Properties and Regioselective Bioconjugation

Executive Summary

In the fields of peptide engineering and bioconjugation, the precise, regioselective formation of disulfide bonds remains a significant synthetic challenge. Standard oxidative folding often leads to thermodynamic mixtures of scrambled disulfides. S-(3-Nitro-2-pyridinesulfenyl)cysteine , commonly abbreviated as Cys(Npys) , resolves this by acting as both a robust protecting group and a highly specific activating group. This technical whitepaper explores the physicochemical properties of Cys(Npys), the thermodynamic causality behind its reactivity, and provides field-proven, self-validating protocols for its implementation in Solid-Phase Peptide Synthesis (SPPS) and subsequent bioconjugation.

Physicochemical & Structural Profiling

Before implementing Cys(Npys) in synthetic workflows, it is critical to understand its fundamental physical properties. The data below outlines the core identifiers and stability profile of the compound[1].

| Property | Value / Description |

| Chemical Name | (2R)-2-amino-3-[(3-nitro-2-pyridinyl)disulfanyl]propanoic acid |

| Common Abbreviations | Cys(Npys), Npys-cysteine |

| CAS Number | 79546-55-7[1] |

| Molecular Weight | 275.3 g/mol [1] |

| Exact Mass | 275.0034 Da[1] |

| Molecular Formula | C8H9N3O4S2[1] |

| Acid Stability | Highly stable to Trifluoroacetic Acid (TFA) and Hydrogen Fluoride (HF)[2]. |

| Base Stability | Labile; unstable in 20% piperidine/DMF (standard Fmoc deprotection conditions)[2]. |

Mechanistic Principles of Npys Activation (Causality)

The utility of the Npys group extends far beyond simple thiol protection; it is inherently an activating group designed to drive asymmetric disulfide formation.

The Causality of Reactivity: The 3-nitro-2-pyridyl moiety features a strong electron-withdrawing nitro group positioned orthogonally to the pyridine nitrogen. This electronic configuration pulls electron density away from the adjacent disulfide bond, rendering the sulfur atom attached to the cysteine highly electrophilic[2].

When a peptide containing Cys(Npys) is exposed to a second molecule containing a free, nucleophilic thiol (Cys-SH), a rapid thiol-disulfide exchange occurs. The reaction is thermodynamically driven forward by the expulsion of the leaving group, 3-nitro-2-thiopyridone . Once released, this leaving group immediately tautomerizes into a highly stable thione form. This tautomerization acts as a thermodynamic sink, preventing the reverse reaction and rendering the mixed disulfide formation essentially irreversible under mildly acidic conditions[3].

Caption: Mechanism of regioselective mixed disulfide formation via Npys.

Strategic Incorporation in Solid-Phase Peptide Synthesis (SPPS)

Because the Npys group is susceptible to nucleophilic attack, it is inherently unstable in the basic conditions required for standard Fmoc-group removal (e.g., 20% piperidine in DMF)[2]. Direct incorporation of Fmoc-Cys(Npys)-OH in the middle of a growing peptide chain will result in premature cleavage of the Npys group.

The N-Terminal Workaround: To circumvent this, researchers employ a hybrid strategy. The bulk of the peptide is synthesized using standard Fmoc-SPPS. Once the sequence is complete and the final Fmoc group is removed, the N-terminal cysteine is coupled using Boc-Cys(Npys)-OH [2]. Because the Boc group is removed by the acidic TFA cleavage cocktail—conditions under which the Npys group is highly stable—the final peptide is cleaved from the resin with the Npys activation intact[3].

Caption: Workflow for N-terminal Cys(Npys) incorporation in Fmoc-SPPS.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure high-fidelity synthesis and conjugation, incorporating self-validating analytical steps to guarantee experimental trustworthiness.

Protocol A: N-Terminal Incorporation of Boc-Cys(Npys)-OH

Objective: Couple the activated cysteine without degrading the Npys group.

-

Resin Preparation: Complete standard Fmoc-SPPS elongation. Perform the final Fmoc deprotection using 20% piperidine in DMF for 2 × 10 minutes[2]. Wash the resin thoroughly with DMF (5×) and DCM (5×) to remove all traces of base.

-

Coupling: Dissolve 3.0 equivalents of Boc-Cys(Npys)-OH and 3.0 equivalents of Oxyma Pure in minimal DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Pre-activate for 2 minutes, then add to the resin. Shake for 2 hours at room temperature.

-

Cleavage (CRITICAL STEP): Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.

-

Expert Insight:Do not use standard thiol scavengers such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT). These nucleophilic thiols will rapidly reduce and destroy the Npys group. TIS must be used as the sole organic scavenger.

-

-

Isolation: Cleave for 2 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Regioselective Disulfide Bioconjugation

Objective: Form a mixed disulfide between the Npys-peptide and a target free-thiol protein/peptide[4].

-

Buffer Preparation: Prepare a degassed 0.1 M sodium acetate or sodium phosphate buffer at pH 4.5 to 6.5 .

-

Expert Insight: Maintaining a slightly acidic to neutral pH is paramount. At pH > 7.0, the concentration of highly reactive thiolate anions increases, which can trigger unwanted disulfide scrambling.

-

-

Reaction: Dissolve the Cys(Npys)-peptide (1.2 equivalents) in the buffer. Slowly add the target molecule containing the free Cys-SH (1.0 equivalent). Stir at room temperature.

-

Self-Validating Monitoring (UV-Vis): The progress of the conjugation can be quantitatively tracked in real-time. As the disulfide bond forms, 3-nitro-2-thiopyridone is released into the solution. This leaving group acts as a built-in chromophore, exhibiting a distinct absorbance peak at 324 nm [5]. By measuring the absorbance at 324 nm, you can calculate the exact stoichiometric yield of the conjugation without needing immediate LC-MS validation[3].

-

Purification: Once the absorbance plateaus (typically 1–4 hours), quench the reaction with 0.1% TFA and purify the mixed disulfide conjugate via RP-HPLC.

References

-

[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 133220, S-(3-Nitro-2-pyridinesulfenyl)cysteine". PubChem,[Link]

-

[3] Bernatowicz, M.S., Matsueda, G.R. "Controlled peptide-protein conjugation by means of 3-nitro-2-pyridinesulfenyl protection-activation". PubMed / Scilit,[Link] (Indexed via NCBI)

-

[4] Kamo, N., et al. "Establishment of One-Pot Disulfide-Driven Cyclic Peptide Synthesis with a 3-Nitro-2-pyridinesulfenate". Chem Pharm Bull (Tokyo). 2023;71(6):435-440.[Link]

-

[5] LMU Munich Theses. "Improved synthetic gene delivery vehicles for advanced bioimaging-guided tumor-targeted application of the sodium iodide symport". Ludwig-Maximilians-Universität München, [Link]

Sources

- 1. S-(3-Nitro-2-pyridinesulfenyl)cysteine | C8H9N3O4S2 | CID 133220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Controlled peptide-protein conjugation by means of 3-nitro-2-pyridinesulfenyl protection-activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Establishment of One-Pot Disulfide-Driven Cyclic Peptide Synthesis with a 3-Nitro-2-pyridinesulfenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Methodological & Application

protocol for site-specific disulfide bond formation using NPys

Application Note: Site-Specific Disulfide Bond Formation using NPys Chemistry

Executive Summary

The formation of site-specific disulfide bonds is a critical challenge in the synthesis of complex peptides, antibody-drug conjugates (ADCs), and cyclic therapeutic candidates. Traditional oxidative folding often leads to thermodynamic mixtures and misfolded isomers (scrambling). The 3-nitro-2-pyridinesulfenyl (NPys) group offers a robust, chemoselective solution. Unlike standard protecting groups, NPys functions as a "dual-purpose" moiety: it protects the cysteine thiol during synthesis and simultaneously activates it for directed disulfide formation under mild conditions.

This guide details the protocol for utilizing NPys chemistry to generate regioselective disulfide bonds, ensuring high yield and structural fidelity.

Mechanism of Action

The NPys method relies on Thiol-Disulfide Exchange . The NPys group, attached to a cysteine residue (Cys-NPys), contains a highly electrophilic sulfur atom due to the electron-withdrawing nature of the nitro-pyridine ring. When exposed to a free thiol (Cys-SH) on a target molecule, the free thiol attacks the NPys sulfur.

Key Advantage: The leaving group, 3-nitro-2-pyridinethione , is stable and non-reactive toward the newly formed disulfide, preventing the reversibility often seen with other methods.

Figure 1: Reaction Mechanism

Caption: The nucleophilic attack of a free thiol on the NPys-activated cysteine results in the formation of a stable disulfide bond and the release of the chromogenic 3-nitro-2-pyridinethione.

Material Preparation & Synthesis Strategy

Before conjugation, the NPys-peptide must be synthesized. The choice of Solid Phase Peptide Synthesis (SPPS) chemistry (Boc vs. Fmoc) dictates the strategy.

Table 1: Synthetic Strategies for NPys Incorporation

| Strategy | Compatibility | Method | Key Reagents |

| Boc SPPS | Excellent | Direct incorporation. NPys is stable to TFA (deprotection) and HF (cleavage).[1] | Boc-Cys(NPys)-OH |

| Fmoc SPPS | Limited | NPys is unstable to piperidine. Must be introduced at the N-terminus (last step) or post-synthetically. | Boc-Cys(NPys)-OH (N-term only) or NPys-Cl / DTNP (Post-synthetic) |

| Solution | Good | Reaction of free thiol peptide with NPys-Cl or DTNP. | 2,2'-dithiobis(5-nitropyridine) (DTNP) |

Preparation of NPys-Peptide (Post-Synthetic Method)

Use this method if the NPys residue is internal or if using Fmoc chemistry.

-

Synthesize peptide with Cys(Trt) or Cys(Mmt) at the desired site.

-

Cleave peptide from resin (removing Trt/Mmt to yield free SH).

-

Activation: Dissolve peptide in Glacial Acetic Acid/Methanol (1:1).

-

Add 1.5 - 2.0 equivalents of 2,2'-dithiobis(5-nitropyridine) (DTNP) .

-

React for 2–4 hours at Room Temperature (RT).

-

Purify by HPLC. The NPys-peptide will elute later than the free thiol peptide (more hydrophobic).

Protocol: Site-Specific Conjugation

This protocol describes the reaction between a purified NPys-Peptide and a Target Molecule (Protein/Peptide with a single free thiol).

Reagents Required

-

Buffer A (Reaction Buffer): 0.1 M Sodium Acetate or Citrate, pH 4.5 – 5.5.

-

Expert Insight: We recommend acidic pH (4.5–5.5) rather than neutral pH. At pH > 7, disulfide scrambling (disulfide exchange with the product) becomes more prevalent. The NPys reaction is sufficiently fast at pH 5.

-

-

Solvent: Acetonitrile (ACN) or DMF (if peptide solubility is low).

-

NPys-Peptide: Lyophilized powder.

-

Target Thiol: Freshly reduced (remove TCEP/DTT via desalting column before reaction).

Step-by-Step Workflow

-

Preparation of Target:

-

Dissolve the Target Thiol in Buffer A to a concentration of 1–5 mg/mL (approx. 50–200 µM).

-

Critical: Ensure no free reducing agents (DTT, TCEP) are present; they will quench the NPys group immediately.

-

-

Preparation of NPys-Peptide:

-

Dissolve NPys-Peptide in water or minimal ACN/DMF.

-

Calculate concentration using ε (extinction coefficient) if known, or by weight.

-

-

Conjugation Reaction:

-

Add 1.0 – 1.2 equivalents of NPys-Peptide to the Target Thiol solution.

-

Note: If the Target is valuable (e.g., a protein), use excess NPys-Peptide (2–5 eq) to drive completion.

-

Mix gently at Room Temperature (20–25°C).

-

-

Monitoring (The Self-Validating System):

-

Visual: The reaction mixture should turn faint yellow due to the release of 3-nitro-2-pyridinethione.

-

HPLC: Inject a 5 µL aliquot at t=0, 15 min, and 60 min. Look for the disappearance of the Target Thiol peak and the appearance of the Conjugate peak.

-

Mass Spec: Confirm the mass shift.

-

-

Termination & Purification:

-

The reaction is usually complete within 30–120 minutes.

-

Purify directly via Preparative HPLC (C18 column, ACN/Water + 0.1% TFA gradient).

-

Lyophilize fractions.

-

Figure 2: Experimental Workflow

Caption: Operational workflow for NPys conjugation. The QC checkpoint ensures the absence of interfering reducing agents.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction (Target Intact) | Thiol oxidation | Treat Target with TCEP, then desalt immediately before adding NPys-Peptide. |

| Immediate Yellow Color but No Product | Residual Reducing Agent | Ensure TCEP/DTT is removed. They react with NPys faster than the peptide thiol. |

| Precipitation | Low Solubility | Add up to 30% ACN or DMF to the reaction buffer. Add 6M Guanidine HCl if protein is denatured. |

| Multiple Products (Scrambling) | pH too high | Lower pH to 4.5. Disulfide exchange is suppressed at acidic pH. |

References

-

Matsueda, R., et al. (1981). 3-Nitro-2-pyridinesulfenyl group for protection and activation of the thiol function of cysteine. Chemistry Letters.

-

Bernatowicz, M. S., et al. (1986).[2] Preparation of peptide-protein immunogens using N-succinimidyl bromoacetate as a heterobifunctional crosslinking reagent.[2] Analytical Biochemistry.[2]

- Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

-

Pugh, K. C., et al. (1993). NPys-based synthesis of a cyclic peptide. International Journal of Peptide and Protein Research.

Sources

- 1. 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of peptide-protein immunogens using N-succinimidyl bromoacetate as a heterobifunctional crosslinking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of unsymmetrical disulfide peptides with Cys(Npys)

Application Note: High-Efficiency Synthesis of Unsymmetrical Disulfide Peptides via Cys(Npys)

Abstract

The synthesis of unsymmetrical disulfide bonds—critical for mimicking native protein folding, antibody-drug conjugates (ADCs), and peptide therapeutics—remains a significant challenge due to the thermodynamic propensity for homodimerization (scrambling). This guide details the Cys(Npys) (3-nitro-2-pyridinesulfenyl) methodology, a powerful chemoselective strategy that functions simultaneously as a protecting and activating group.[1][2][3][4] Unlike oxidative folding, which relies on thermodynamic equilibrium, Npys chemistry drives directed disulfide formation through facile thiol-disulfide exchange under mild, slightly acidic conditions, effectively suppressing scrambling.

Mechanism of Action

The Cys(Npys) moiety is an "activated disulfide."[2][3][4] The 3-nitro-2-pyridinesulfenyl group renders the sulfur atom highly electrophilic.[4] When a free thiol (Cys-SH) from a second peptide attacks this sulfur, the reaction is driven forward by the release of the stable, non-reactive leaving group, 3-nitro-2-thiopyridone .[4]

Key Mechanistic Advantages:

-

Chemoselectivity: The reaction occurs specifically between the Npys-activated sulfur and a free thiol.

-

Irreversibility: The leaving group (thiopyridone) does not compete to reverse the reaction under acidic conditions.

-

pH Control: The reaction proceeds rapidly at pH 4.5–5.5, a range where spontaneous air oxidation and disulfide scrambling (disproportionation) are kinetically suppressed.

Figure 1: Mechanism of Thiol-Disulfide Exchange

Caption: Nucleophilic attack of Peptide B (thiol) on the activated Npys sulfur of Peptide A, releasing 3-nitro-2-thiopyridone.

Strategic Planning & Experimental Design

Before initiating synthesis, the placement of the Npys group must be strategically decided.[2]

Critical Constraint: The Npys group is unstable to piperidine , the reagent used for Fmoc removal.[2][3][4][5] Therefore, Cys(Npys) cannot be introduced in the middle of a peptide sequence using standard Fmoc SPPS cycles.

| Strategy | Applicability | Pros | Cons |

| N-Terminal Incorporation | N-terminal Cys residues | Simple; uses commercially available Boc-Cys(Npys)-OH.[2] | Restricted to N-terminus. |